molecular formula C13H11F2NO2S B4836223 N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B4836223
M. Wt: 283.30 g/mol
InChI Key: LRLZVDIXSAGMRZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide: is an organic compound characterized by the presence of fluorine atoms on both phenyl rings and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-fluorobenzene sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-fluoroaniline is reacted with 4-fluorobenzene sulfonyl chloride in an appropriate solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Chemical Biology: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.

    Analytical Chemistry: The compound serves as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Interactions: The fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • 2-(4-fluorophenyl)ethylamine
  • 4-fluorobenzenesulfonamide

Uniqueness

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of two fluorine atoms on different phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual fluorination can enhance its stability, binding affinity, and specificity in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in diverse scientific fields.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLZVDIXSAGMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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